2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with a hexahydrocyclopenta[c]pyrrole ring system, making it an interesting subject for chemical research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of sulfur ylides with carbonyl compounds can lead to the formation of the desired compound through an intramolecular cyclization process . This method offers mild reaction conditions and high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The use of catalysts, such as palladium-based catalysts, can enhance the reaction rates and selectivity . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows for oxidation reactions, while the nitrogen-containing ring can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs . Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol include other heterocyclic compounds with similar ring structures, such as pyrrolidinones and pyrroline derivatives . These compounds share some structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its unique combination of a hexahydrocyclopenta[c]pyrrole ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethanol |
InChI |
InChI=1S/C9H17NO/c11-5-4-10-6-8-2-1-3-9(8)7-10/h8-9,11H,1-7H2/t8-,9+ |
InChI Key |
WSJXPUVMCYQVHS-DTORHVGOSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)CCO |
Canonical SMILES |
C1CC2CN(CC2C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.